

A Cross-Species Comparative Guide to the Potency and Efficacy of LY2828360

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Compound of Interest

Compound Name: LY2828360

Cat. No.: B608722

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This guide provides an objective comparison of the cannabinoid CB2 receptor agonist, **LY2828360**, across different species, supported by experimental data. **LY2828360** is a G protein-biased agonist, demonstrating a unique signaling profile that has been investigated for its therapeutic potential, particularly in the context of neuropathic pain.

Data Presentation: Potency and Efficacy of LY2828360

The following tables summarize the available quantitative data on the potency and efficacy of **LY2828360** in various species and experimental models.

In Vitro Potency

Species	Receptor	Assay Type	Parameter	Value	Reference
Human	CB2	cAMP accumulation inhibition	-	Time-dependent delayed inhibition	[1]
Human	CB2	ERK1/2 phosphorylation	-	Time-dependent delayed activation	[1]
Rat	CB2	Not specified	Affinity	Similar to human CB2 receptor	[2]
Mouse	CB2	cAMP accumulation inhibition	-	Slow and efficacious inhibition	[1]
Mouse	CB2	ERK1/2 phosphorylation	-	Delayed activation	[1]
Mouse	CB2	Arrestin recruitment	-	No recruitment	[1]
Mouse	CB2	Receptor internalization	-	No internalization	[1]

Note: Specific EC50 or Ki values for **LY2828360** across different species from a single, directly comparable study are not readily available in the public domain. The data indicates a similar functional profile at the human and mouse CB2 receptors.

In Vivo Efficacy

Species	Model	Efficacy Endpoint	Dose	Outcome	Reference
Mouse	Paclitaxel-induced neuropathic pain	Mechanical allodynia	3 mg/kg/day i.p. (12 days)	Suppression of hypersensitivity without tolerance	[1]
Mouse	ddC-induced neuropathic pain	Mechanical & cold allodynia	1 and 3 mg/kg i.p.	Complete reversal of hypersensitivity	[3]
Mouse	ddC-induced neuropathic pain	Mechanical & cold allodynia	0.3 mg/kg i.p.	Partial reversal of hypersensitivity	[3]
Rat	Paclitaxel-induced neuropathic pain	Mechanical hypersensitivity	3 and 10 mg/kg i.p.	Reversal of hypersensitivity with sustained efficacy	
Rat	Spared nerve injury (SNI)	Mechanical hypersensitivity	10 mg/kg i.p.	Attenuation of hypersensitivity with sustained efficacy	

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Signaling Assays

Cell Lines and Receptor Expression: Studies utilized human embryonic kidney (HEK) 293 cells or Chinese hamster ovary (CHO) cells stably transfected to express human or mouse CB2

receptors.

cAMP Accumulation Assay: Cells are pre-treated with a phosphodiesterase inhibitor for a designated period. Subsequently, cells are stimulated with forskolin to induce cAMP production, concurrently with varying concentrations of **LY2828360**. The reaction is stopped, and the intracellular cAMP levels are measured using commercially available kits, such as a competitive immunoassay.

ERK1/2 Phosphorylation Assay: Cells expressing the CB2 receptor are serum-starved and then stimulated with **LY2828360** for various time points. Following stimulation, cells are lysed, and protein concentrations are determined. Phosphorylated ERK1/2 and total ERK1/2 levels are quantified by western blotting or specific ELISA kits.

β-Arrestin Recruitment Assay: This is typically assessed using a technology like PathHunter (DiscoverX) where the CB2 receptor is tagged with a ProLink enzyme fragment and β-arrestin is tagged with an Enzyme Acceptor. Agonist-induced recruitment of β-arrestin to the receptor brings the enzyme fragments together, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

In Vivo Neuropathic Pain Models

Paclitaxel-Induced Neuropathy:

- **Species:** Mouse or Rat.
- **Induction:** Animals receive intraperitoneal (i.p.) injections of paclitaxel. Dosing regimens can vary, for example, a cumulative dose administered over several days.
- **Behavioral Testing:** Mechanical allodynia is assessed using von Frey filaments, where the paw withdrawal threshold to a mechanical stimulus is measured. Cold allodynia can be measured by the response to a drop of acetone applied to the paw.
- **Drug Administration:** **LY2828360** is typically administered i.p. at specified doses.

Dideoxycytidine (ddC)-Induced Neuropathy:

- **Species:** Mouse.

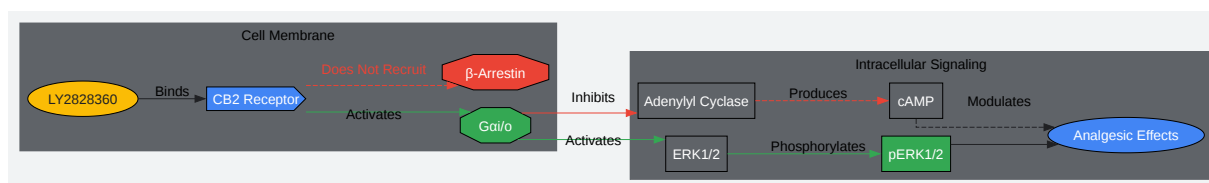
- Induction: Neuropathy is induced by repeated i.p. injections of ddC.
- Behavioral Testing: Similar to the paclitaxel model, mechanical and cold allodynia are the primary behavioral endpoints.

Spared Nerve Injury (SNI):

- Species: Rat.
- Induction: A surgical procedure where two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves) are ligated and transected, leaving the sural nerve intact.
- Behavioral Testing: Mechanical hypersensitivity is assessed on the lateral side of the paw, which is innervated by the spared sural nerve.

Mandatory Visualization

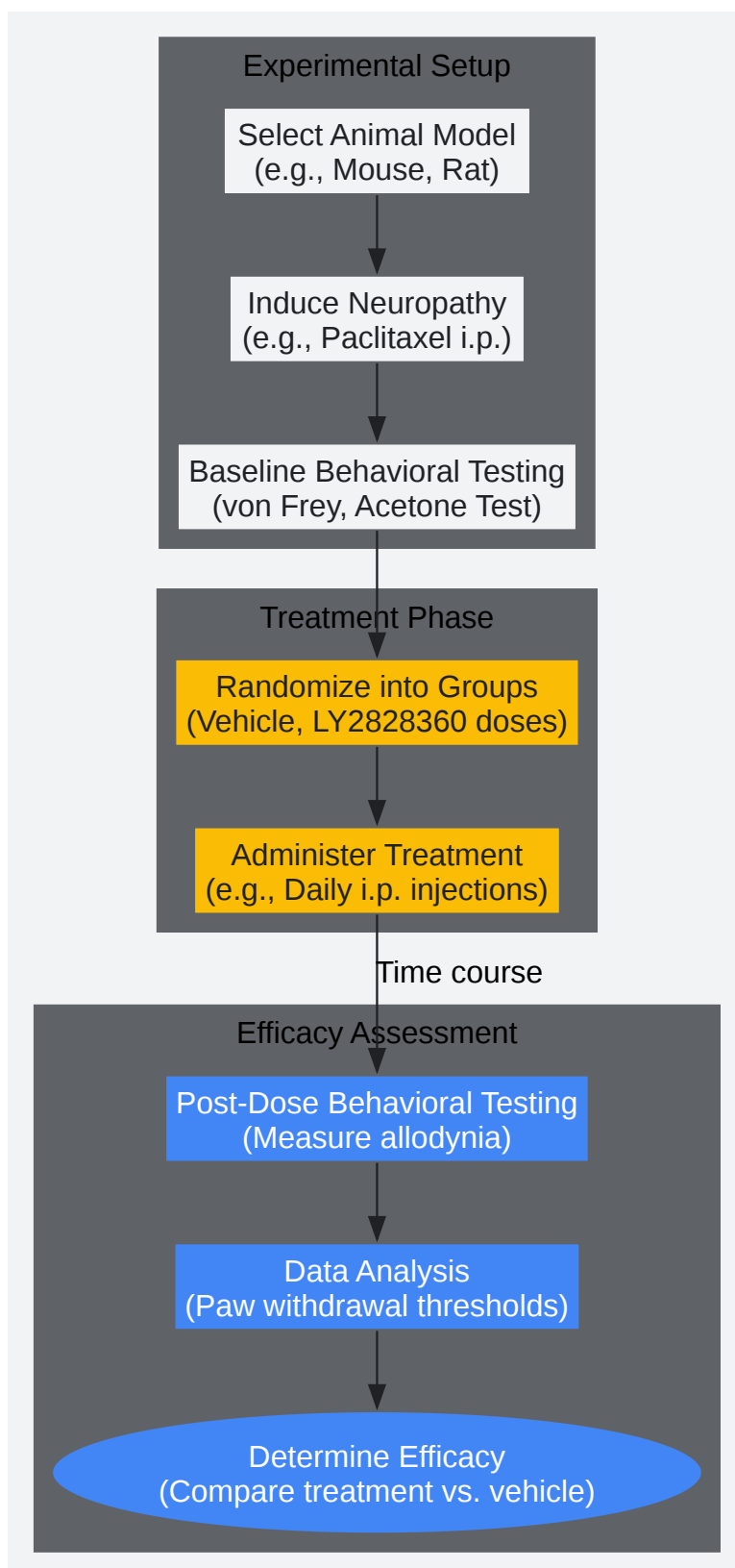
Signaling Pathway of LY2828360 at the CB2 Receptor



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Caption: G protein-biased signaling of **LY2828360** at the CB2 receptor.

Experimental Workflow for In Vivo Efficacy Testing



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Caption: Workflow for assessing **LY2828360** efficacy in a neuropathic pain model.

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References

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